molecular formula C12H20N2O3 B8477858 N-Butyl-N-(5-hydroxy-4-methyl-1,3-oxazol-2-YL)-2-methylpropanamide CAS No. 57068-66-3

N-Butyl-N-(5-hydroxy-4-methyl-1,3-oxazol-2-YL)-2-methylpropanamide

Cat. No. B8477858
Key on ui cas rn: 57068-66-3
M. Wt: 240.30 g/mol
InChI Key: QMUQVROTWKQGLZ-UHFFFAOYSA-N
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Patent
US04150143

Procedure details

4-methyl-2(N-butylisobutyramido)oxazole (15 g., 0.067 m.) in dry methylene chloride (100 c.c.) was cooled to 0° C. during the addition of m-chloroperbenzoic acid (16 g., 0.023 m.) over 1 hour. The mixture was then stirred at room temperature for 40 hours. The precipitated m-chlorobenzoic acid was then filtered off and the filtrate evaporated to dryness. The residue was taken in ether (100 c.c.) and stirred with 5% aqueous sodium sulphite solution for1 hour. The organic phase was then separated and washed successively with aqueous sodium carbonate (×2) and water, and then dried and evaporated to give a brown oil, 13.9 g.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[C:4]([N:7]([CH2:13][CH2:14][CH2:15][CH3:16])[C:8](=[O:12])[CH:9]([CH3:11])[CH3:10])[O:5][CH:6]=1.ClC1C=CC=C(C(OO)=[O:25])C=1>C(Cl)Cl>[OH:25][C:6]1[O:5][C:4]([N:7]([CH2:13][CH2:14][CH2:15][CH3:16])[C:8](=[O:12])[CH:9]([CH3:11])[CH3:10])=[N:3][C:2]=1[CH3:1]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
CC=1N=C(OC1)N(C(C(C)C)=O)CCCC
Name
Quantity
16 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was then stirred at room temperature for 40 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated m-chlorobenzoic acid was then filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to dryness
STIRRING
Type
STIRRING
Details
stirred with 5% aqueous sodium sulphite solution for1 hour
CUSTOM
Type
CUSTOM
Details
The organic phase was then separated
WASH
Type
WASH
Details
washed successively with aqueous sodium carbonate (×2) and water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a brown oil, 13.9 g

Outcomes

Product
Details
Reaction Time
40 h
Name
Type
Smiles
OC1=C(N=C(O1)N(C(C(C)C)=O)CCCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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